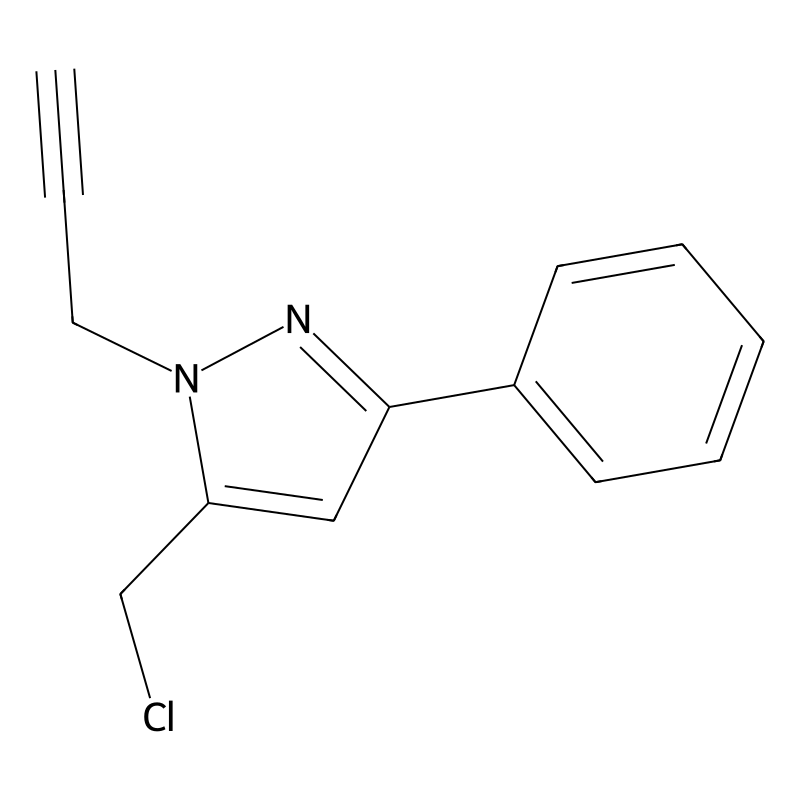

5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: This compound is a useful synthon in Sonogashira cross-coupling reactions .

- Method: It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

- Results: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

- Application: These compounds were synthesized for their potential antibacterial activities .

- Method: They were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

- Results: The in vitro antibacterial activities of all synthesized compounds were screened against the Gram-positive and Gram-negative bacteria, by the use of well diffusion method .

Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

Hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features a chloromethyl group at the 5-position, a phenyl group at the 3-position, and a prop-2-yn-1-yl substituent at the 1-position. The unique arrangement of these functional groups contributes to its potential reactivity and biological activity.

- Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Oxidation and Reduction: The compound may be subjected to oxidation or reduction processes under suitable conditions.

- Coupling Reactions: The prop-2-yn-1-yl group can engage in coupling reactions, such as Sonogashira coupling, which is useful in synthesizing more complex structures.

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride for reduction.

The synthesis of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

- Introduction of the Chloromethyl Group: This step might involve chloromethylation using reagents like chloromethyl methyl ether.

- Addition of the Prop-2-yn-1-yl Group: This could be accomplished through an alkylation reaction with an appropriate alkyne derivative.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has potential applications in various fields:

- Medicinal Chemistry: As a scaffold for developing new drugs targeting specific diseases due to its biological activity.

- Material Science: Utilized in synthesizing specialty chemicals or materials with unique properties.

The versatility of pyrazole derivatives makes them valuable in drug discovery and development processes.

Interaction studies involving 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole could focus on its binding affinity to various biological targets. This includes:

- Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes that may play a role in disease pathways.

Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound.

Similar CompoundsCompound Name Structure Characteristics 4-(Chloromethyl)-3-(phenyl)-1H-pyrazole Contains a chloromethyl group but lacks the propynyl substituent. 5-(Bromomethyl)-3-(phenyl)-1H-pyrazole Similar structure with a bromomethyl group instead of chloromethyl. 5-(Chloromethyl)-3-(naphthalen-1-yloxy)-1H-pyrazole Features a naphthalenic substituent instead of phenyl.

Uniqueness

| Compound Name | Structure Characteristics |

|---|---|

| 4-(Chloromethyl)-3-(phenyl)-1H-pyrazole | Contains a chloromethyl group but lacks the propynyl substituent. |

| 5-(Bromomethyl)-3-(phenyl)-1H-pyrazole | Similar structure with a bromomethyl group instead of chloromethyl. |

| 5-(Chloromethyl)-3-(naphthalen-1-yloxy)-1H-pyrazole | Features a naphthalenic substituent instead of phenyl. |

The uniqueness of 5-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yloxy)-1H-pyrazole lies in its combination of functional groups, particularly the propynyl substituent which may enhance its reactivity compared to other similar compounds. The presence of both chloromethyl and propynyl groups allows for diverse synthetic modifications and potential applications that are not available in simpler derivatives.